Xanthinol niacinate
Overview
Description
Xanthinol niacinate is a water-soluble derivative of niacin, also known as nicotinic acid. It is a compound formed by the combination of xanthinol and niacin. This compound is primarily used as a vasodilator, which means it helps to widen blood vessels and improve blood flow. This compound is often found in dietary supplements and is known for its ability to enhance brain metabolism and energy levels .
Mechanism of Action
Target of Action
Xanthinol niacinate primarily targets the cell metabolism and vascular system . It is a potent vasodilator that can easily pass through the cell membrane . Once inside the cell, it influences glucose metabolism, resulting in increased energy .
Mode of Action
The positively charged xanthinol ion is thought to aid the transportation of nicotinic acid into the cell, as the latter cannot freely diffuse through the cell membrane . The mechanism of action is thought to be related to its influence on cell metabolism through the nucleotides NAD and NADP . Nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle), also plays a role . The effect of this compound causes an increase in glucose metabolism and energy gain .
Biochemical Pathways
The biochemical pathways affected by this compound include the Embden-Meyerhof pathway and the citrate cycle . These pathways are involved in tissue respiration and energy production .
Pharmacokinetics
this compound is readily absorbed in the body with an absorption half-life of 0.4 hours . After absorption, this compound rapidly degrades into the negatively charged nicotinic acid and the positively charged xanthinol ion . The volume of distribution of xanthinol is 0.93 L/kg .
Result of Action
The use of this compound increases blood flow in the vascular beds . This action allows for an elevated rate of blood flow in the brain, which helps improve memory function, concentration, and awareness . It also enhances cell metabolism and oxygen supply in the brain by increasing ATP in erythrocytes, which allows for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, improving oxygenation of surrounding tissue .
Biochemical Analysis
Biochemical Properties
Xanthinol Niacinate interacts with various biomolecules to exert its effects. The positively charged xanthinol ion is thought to facilitate the transportation of nicotinic acid into the cell, as the latter cannot freely diffuse through the cell membrane . This interaction influences cell metabolism through the nucleotides NAD and NADP .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It enhances cell metabolism and oxygen supply in the brain by increasing ATP in erythrocytes . This allows for easier penetration into capillaries and a higher oxygen pressure in the capillary blood, improving oxygenation of surrounding tissue .
Molecular Mechanism
The mechanism of action of this compound is related to its influence on cell metabolism through the nucleotides NAD and NADP . Nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle), causes an increase in glucose metabolism and energy gain .
Temporal Effects in Laboratory Settings
After absorption, this compound rapidly degrades into the negatively charged nicotinic acid and the positively charged xanthinol ion .
Dosage Effects in Animal Models
It is known that this compound is used to improve capillary blood flow in regions where capillaries are partly obstructed due to pathological processes .
Metabolic Pathways
This compound is involved in the metabolism of glucose, influencing the cell metabolism through the nucleotides NAD and NADP . It also interacts with nicotinic acid, a coenzyme for many proteins involved in tissue respiration (Embden-Meyerhof and citrate cycle) .
Transport and Distribution
This compound is known to easily pass through the cell membrane . Once inside the cell, it increases glucose metabolism, resulting in increased energy
Subcellular Localization
Given its ability to easily pass through the cell membrane , it is likely that it is distributed throughout the cell where it can interact with various biomolecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthinol niacinate involves the reaction of xanthinol with nicotinic acid. Xanthinol is a derivative of theophylline, and its preparation involves the modification of the theophylline structure to introduce a hydroxyethyl group. The reaction conditions typically involve the use of solvents and catalysts to facilitate the reaction between xanthinol and nicotinic acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are combined under controlled conditions. The process involves the purification of the final product to ensure its quality and efficacy. The industrial production methods are designed to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Xanthinol niacinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolic activity and therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups, often using reagents like halogens or alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives of this compound, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Xanthinol niacinate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of vasodilatory agents and their mechanisms of action.
Biology: Research on this compound focuses on its effects on cellular metabolism and energy production.
Medicine: this compound is studied for its potential therapeutic effects in conditions such as cerebrovascular disorders, peripheral vascular diseases, and hyperlipidemia. .
Comparison with Similar Compounds
Niacin (Nicotinic Acid): Niacin is the parent compound of xanthinol niacinate and is also used as a vasodilator and cholesterol-lowering agent.
Theophylline: Theophylline is a bronchodilator and a precursor to xanthinol. It is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease.
Pentoxifylline: Pentoxifylline is another vasodilator that improves blood flow and is used to treat peripheral vascular diseases
Uniqueness of this compound: this compound is unique due to its dual action as a vasodilator and a metabolic enhancer. Unlike niacin, which primarily lowers cholesterol levels, this compound also significantly improves brain metabolism and energy levels. Its ability to easily pass through cell membranes and enhance glucose metabolism makes it a valuable compound in both medical and research settings .
Properties
IUPAC Name |
7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPMAHVDJHFBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023743 | |
Record name | Xanthinol niacinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>65.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56424094 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
437-74-1 | |
Record name | Xanthinol nicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=437-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthinol niacinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthinol nicotinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113217 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthinol niacinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xantinol nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHINOL NIACINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G60H12X2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.